Physicochemical properties of Bis(6-Bromoquinoline)sulfate
Physicochemical properties of Bis(6-Bromoquinoline)sulfate
An In-Depth Technical Guide to the Physicochemical Properties of Bis(6-Bromoquinoline)sulfate
Introduction
Bis(6-Bromoquinoline)sulfate is a chemical compound distinguished by its structure, which features two 6-bromoquinoline moieties linked via a sulfate group.[1] This arrangement, formed through a classic acid-base reaction where the Lewis base nitrogen of the quinoline ring is protonated by sulfuric acid, results in a salt with distinct physicochemical properties compared to its parent heterocycle, 6-bromoquinoline.[1] The presence of the sulfate counter-ion generally enhances aqueous solubility and modifies the crystalline structure, making it a compound of interest for various applications, from a versatile intermediate in organic synthesis to a reagent in biochemical assays.[1]
Derivatives of 6-bromoquinoline have garnered significant attention in medicinal chemistry for their potential as antimicrobial and anticancer agents, with some inhibiting critical cellular pathways like the PI3K/Akt/mTOR signaling cascade.[1][2] Understanding the core physicochemical properties of Bis(6-Bromoquinoline)sulfate is therefore paramount for researchers in drug discovery and development, as these characteristics govern its reactivity, formulation, handling, and analytical characterization.
This technical guide provides a comprehensive examination of the synthesis, purification, and detailed analytical protocols for Bis(6-Bromoquinoline)sulfate, offering field-proven insights and methodologies for its effective application in a research setting.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological investigations.
Compound Identification
The fundamental identifiers for Bis(6-Bromoquinoline)sulfate are summarized below, providing a clear reference for procurement, registration, and literature searches.
| Property | Value | Source(s) |
| CAS Number | 1072944-78-5 | [1][3] |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | [1] |
| Molecular Weight | 514.2 g/mol | [1] |
| IUPAC Name | 6-bromoquinoline;sulfuric acid | [1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | [1] |
| InChI Key | FKKDZNQCLIGYAM-UHFFFAOYSA-N | [1] |
Molecular Structure and Rationale
The structure of Bis(6-Bromoquinoline)sulfate is that of a salt. It consists of two protonated 6-bromoquinoline cations (quinolinium ions) and one sulfate dianion. The protonation occurs at the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons and acts as a Lewis base.[1] This interaction is crucial as it significantly alters the molecule's properties from the parent 6-bromoquinoline, most notably by increasing its polarity and potential for hydrogen bonding, thereby enhancing its solubility in polar solvents.[1]
Caption: Structure of Bis(6-Bromoquinoline)sulfate.
Section 2: Synthesis and Purification
The preparation of high-purity Bis(6-Bromoquinoline)sulfate is a critical prerequisite for its use in sensitive applications. The process involves the synthesis of the 6-bromoquinoline precursor followed by salt formation and purification.
Synthesis Pathway
The most common route involves a two-stage process: the synthesis of 6-bromoquinoline, often via the Skraup reaction, followed by its reaction with sulfuric acid.[1][4][5]
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Stage 1: Synthesis of 6-Bromoquinoline: The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (in this case, p-bromoaniline) with glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[4][5] The sulfuric acid serves to dehydrate the glycerol into acrolein, which then reacts with the aniline through a series of steps including Michael addition, cyclization, and oxidation to form the quinoline ring.[5]
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Stage 2: Salt Formation: Two equivalents of the synthesized 6-bromoquinoline are reacted with one equivalent of sulfuric acid.[1] This is an exothermic acid-base reaction where the quinoline nitrogen is protonated, leading to the formation of the sulfate salt.
Caption: General workflow for synthesis and purification.
Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying the final product, leveraging the compound's good solubility in polar solvents at high temperatures and poor solubility at lower temperatures.[1]
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Rationale for Solvent Choice: Polar solvents such as ethanol, methanol, or water are effective for this process.[1] Their polarity is well-suited to dissolve the ionic sulfate salt at elevated temperatures. The significant drop in solubility upon cooling allows for efficient recovery of the purified compound as crystals, leaving impurities behind in the solvent.
Step-by-Step Protocol:
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Dissolution: Place the crude Bis(6-Bromoquinoline)sulfate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding an excess which would reduce yield.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities from the crystal surfaces.[1] Using cold solvent is critical to prevent the dissolution of the product.
-
Drying: Dry the purified crystals under vacuum at room temperature to remove residual solvent.
-
Expert Insight: The potential for polymorphism exists, meaning the compound can form different crystal structures depending on the crystallization conditions (solvent, temperature, cooling rate).[1] This can impact physical properties like solubility and melting point. Therefore, maintaining consistent and controlled crystallization conditions is crucial for reproducible results.
Section 3: Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are essential for designing experiments and formulations. While specific experimental data for Bis(6-Bromoquinoline)sulfate is limited, the properties of its precursor, 6-bromoquinoline, provide a useful baseline.
| Property | Value / Observation | Comments / Rationale | Source(s) |
| Appearance | Light brown or light yellow solid/liquid (for 6-bromoquinoline) | The sulfate salt is expected to be a crystalline solid. | [4] |
| Melting Point | 19 - 24 °C (for 6-bromoquinoline) | The melting point of the sulfate salt is expected to be significantly higher due to its ionic nature and strong intermolecular forces. | [4][6] |
| Boiling Point | 116 °C at 6 mmHg (for 6-bromoquinoline) | As a salt, Bis(6-Bromoquinoline)sulfate will likely decompose at high temperatures rather than boil. | [4][6] |
| Solubility | Good solubility in polar solvents (ethanol, methanol, water). | The ionic sulfate moiety significantly enhances solubility in polar media compared to the parent 6-bromoquinoline. | [1] |
Section 4: Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of Bis(6-Bromoquinoline)sulfate. The protocols described here are adapted from established methods for quinoline derivatives and are directly applicable.[2][4][7]
Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Causality: HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method (e.g., using a C18 column) is ideal, as it separates compounds based on hydrophobicity. The aromatic quinoline rings provide strong UV absorbance, allowing for sensitive detection.[2]
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A small amount of an acid modifier (e.g., 0.1% formic acid) is often added to improve peak shape for nitrogen-containing heterocycles.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Causality: NMR provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei. It can confirm the presence of the 6-bromoquinoline skeleton, verify the protonation state of the nitrogen, and ensure the correct ratio of cation to anion.[4][7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, which are capable of dissolving the salt.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[7]
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters. The aromatic protons of the quinoline ring are expected to appear in the 7.5-9.0 ppm range. The N-H proton will likely be a broad signal at a higher chemical shift.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Aromatic carbons are expected between 120-150 ppm.[7]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). The chemical shifts are referenced to the residual solvent peak. The integration of the ¹H NMR signals should correspond to the number of protons in the structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Causality: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique for salts as it can gently transfer the pre-formed ions from solution into the gas phase for analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.[7]
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
MS Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode. The primary ion observed should be the 6-bromoquinolinium cation [C₉H₇BrN]⁺ at m/z ≈ 208/210, showing the characteristic isotopic pattern of a single bromine atom. The sulfate anion is not typically observed in positive mode.
-
Data Analysis: Confirm that the observed m/z and isotopic pattern match the theoretical values for the 6-bromoquinolinium cation.
Section 5: Applications and Biological Context
While Bis(6-Bromoquinoline)sulfate is primarily an intermediate, its structural motifs are highly relevant in drug development.[1]
-
Synthetic Intermediate: The bromine atom at the 6-position is a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of quinoline derivatives.[8]
-
Biological Activity of Derivatives: Quinoline derivatives are known to possess a wide range of biological activities. Specifically, compounds derived from 6-bromoquinoline have shown promise as antimicrobial and anticancer agents.[1]
-
Mechanism of Action Context: The anticancer activity of some quinoline-based compounds has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] Inhibiting key nodes in this pathway can halt uncontrolled cell growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
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Biochemical Reagent: Bis(6-Bromoquinoline)sulfate has been noted for its potential use as a stain for proteins in polyacrylamide gels, offering a tool for protein visualization in proteomics research.[1]
Conclusion
Bis(6-Bromoquinoline)sulfate is a compound whose value is defined by its distinct physicochemical properties. The formation of a sulfate salt from the 6-bromoquinoline precursor enhances polarity and solubility, facilitating its use in various synthetic and analytical contexts. Its true significance lies in its role as a key building block, where the quinoline scaffold and reactive bromine handle allow for the development of novel molecules with potential therapeutic applications, particularly in oncology. The methodologies for synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers to reliably produce and validate this compound, enabling its effective use in advancing chemical and pharmaceutical research.
References
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MOLBASE. Bis(6-Bromoquinoline)sulfate|1072944-78-5. Available from: [Link]
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National Institute of Standards and Technology (NIST). Quinoline, 6-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79243, 6-Bromoquinoline. Available from: [Link]
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ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1881356, Bis(6-bromo-2-methylquinolin-4-yl)sulfane. Available from: [Link]
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BIOGEN Científica. Bis(6-Bromoquinoline)sulfate. Available from: [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
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